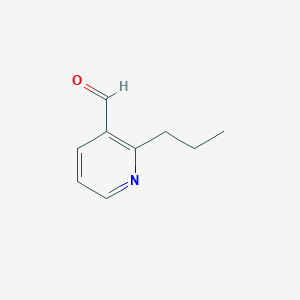
2-Propylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylnicotinaldehyde is an organic compound with the molecular formula C9H11NO It is a derivative of nicotinaldehyde, where a propyl group is attached to the second carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 2-Propylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with a propyl halide in the presence of a base. Another method includes the oxidation of 2-propylnicotinyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-propylnicotinic acid followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Propylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-propylnicotinic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-propylnicotinyl alcohol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Amines, hydroxylamine.
Major Products:
Oxidation: 2-Propylnicotinic acid.
Reduction: 2-Propylnicotinyl alcohol.
Substitution: Imines, oximes.
科学的研究の応用
2-Propylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-propylnicotinaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which are crucial intermediates in many biochemical pathways. Additionally, its ability to undergo redox reactions makes it a valuable compound in studying oxidative stress and related cellular processes.
類似化合物との比較
Nicotinaldehyde: The parent compound, differing by the absence of the propyl group.
2-Methylnicotinaldehyde: Similar structure with a methyl group instead of a propyl group.
2-Ethylnicotinaldehyde: Contains an ethyl group instead of a propyl group.
Uniqueness: 2-Propylnicotinaldehyde is unique due to its specific alkyl substitution, which can influence its reactivity and interaction with other molecules
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
2-propylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-7H,2,4H2,1H3 |
InChIキー |
NGDZGEWXEXQCGC-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)


![2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780371.png)
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)

![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B14780403.png)

![Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium](/img/structure/B14780406.png)

![N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)

